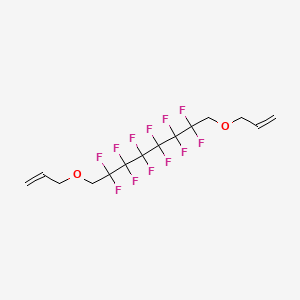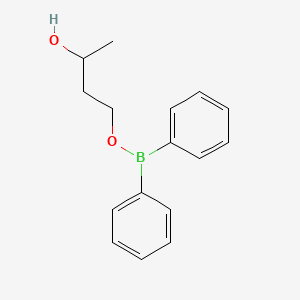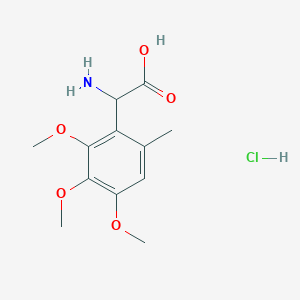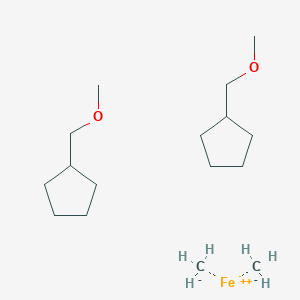
1,1'-bis(Methoxymethyl)ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-bis(Methoxymethyl)ferrocene is an organometallic compound derived from ferrocene, which consists of two cyclopentadienyl rings bound to a central iron atom. This compound is characterized by the presence of methoxymethyl groups attached to the ferrocene core. The unique structure of 1,1’-bis(Methoxymethyl)ferrocene imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1,1’-bis(Methoxymethyl)ferrocene typically involves the reaction of ferrocene with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a methoxymethyl intermediate, which subsequently reacts with ferrocene to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually employed.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Solvent: Methanol serves as both the solvent and the methoxylating agent.
Industrial production methods may involve similar reaction conditions but are scaled up to accommodate larger quantities of reactants and products.
Analyse Des Réactions Chimiques
1,1’-bis(Methoxymethyl)ferrocene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ferrocinium ions, which are useful in electrochemical applications.
Reduction: Reduction reactions can convert the ferrocinium ions back to the neutral ferrocene derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the cyclopentadienyl rings, allowing for further functionalization.
Common reagents and conditions used in these reactions include oxidizing agents like ferric chloride for oxidation and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1,1’-bis(Methoxymethyl)ferrocene finds applications in various scientific research fields:
Chemistry: It is used as a precursor for the synthesis of more complex ferrocene derivatives and as a ligand in coordination chemistry.
Biology: The compound’s redox properties make it useful in studying electron transfer processes in biological systems.
Medicine: Ferrocene derivatives, including 1,1’-bis(Methoxymethyl)ferrocene, are explored for their potential anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, such as redox-active polymers and sensors.
Mécanisme D'action
The mechanism by which 1,1’-bis(Methoxymethyl)ferrocene exerts its effects is primarily related to its redox properties. The compound can undergo reversible oxidation and reduction, facilitating electron transfer processes. In biological systems, this redox activity can generate reactive oxygen species (ROS), which may contribute to its anticancer and antimicrobial effects. The molecular targets and pathways involved include interactions with cellular membranes and DNA, leading to oxidative stress and cell death.
Comparaison Avec Des Composés Similaires
1,1’-bis(Methoxymethyl)ferrocene can be compared with other ferrocene derivatives, such as:
1,1’-bis(dimethylsilyl)ferrocene: This compound features dimethylsilyl groups instead of methoxymethyl groups, leading to different chemical reactivity and applications.
1,1’-bis(methoxycarbonyl)ferrocene: The presence of methoxycarbonyl groups imparts distinct electrochemical properties compared to methoxymethyl groups.
1,1’-bis(phenyl)ferrocene: The phenyl groups provide different steric and electronic effects, influencing the compound’s behavior in various reactions.
The uniqueness of 1,1’-bis(Methoxymethyl)ferrocene lies in its specific functional groups, which offer a balance of stability and reactivity, making it suitable for diverse applications.
Propriétés
Formule moléculaire |
C16H34FeO2 |
|---|---|
Poids moléculaire |
314.28 g/mol |
Nom IUPAC |
carbanide;iron(2+);methoxymethylcyclopentane |
InChI |
InChI=1S/2C7H14O.2CH3.Fe/c2*1-8-6-7-4-2-3-5-7;;;/h2*7H,2-6H2,1H3;2*1H3;/q;;2*-1;+2 |
Clé InChI |
YIGINXJLDSAJOJ-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].COCC1CCCC1.COCC1CCCC1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)

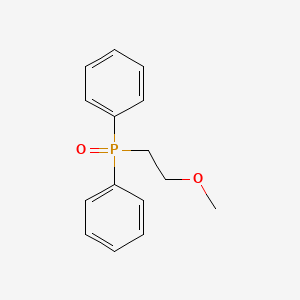
![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)


![4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)
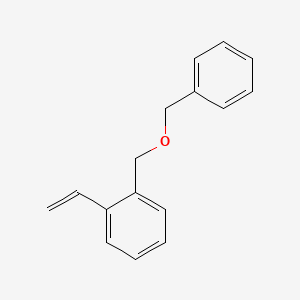
![3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide](/img/structure/B14131930.png)

